N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

KCC2 inhibition neuronal chloride homeostasis pyridazinylthioacetamide SAR

N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893989-97-4) is a synthetic heterocyclic hybrid compound with molecular formula C17H12N4OS3 and molecular weight 384.49 g/mol. The molecule integrates three pharmacologically significant heterocyclic systems—benzothiazole, pyridazine, and thiophene—connected through a thioacetamide linker bridge.

Molecular Formula C17H12N4OS3
Molecular Weight 384.49
CAS No. 893989-97-4
Cat. No. B2827365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
CAS893989-97-4
Molecular FormulaC17H12N4OS3
Molecular Weight384.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4
InChIInChI=1S/C17H12N4OS3/c22-15(19-17-18-11-4-1-2-5-14(11)25-17)10-24-16-8-7-12(20-21-16)13-6-3-9-23-13/h1-9H,10H2,(H,18,19,22)
InChIKeyLSDMHHFRRSOUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893989-97-4): Structural Identity and Procurement-Grade Characterization


N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893989-97-4) is a synthetic heterocyclic hybrid compound with molecular formula C17H12N4OS3 and molecular weight 384.49 g/mol . The molecule integrates three pharmacologically significant heterocyclic systems—benzothiazole, pyridazine, and thiophene—connected through a thioacetamide linker bridge [1]. This structural architecture places it within the broader pyridazinylthioacetamide chemotype, a scaffold that has been independently validated for both neuronal K-Cl cotransporter (KCC2) inhibition and HIV-1 non-nucleoside reverse transcriptase inhibition [2]. The compound is typically supplied at ≥95% purity for research use .

Why N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by Generic Pyridazinylthioacetamide Analogs


Within the pyridazinylthioacetamide chemotype, three critical structural variables govern target engagement and physicochemical behavior: (i) the identity of the amide-bearing heterocycle (benzothiazole vs. thiazole vs. substituted thiazole), (ii) the nature of the pyridazine C6-substituent (thiophene vs. phenyl vs. substituted phenyl), and (iii) the linker oxidation state (thioether vs. sulfoxide vs. sulfone). The target compound incorporates a benzothiazole amide partner—a fused bicyclic system with larger hydrophobic surface area and distinct hydrogen-bonding geometry compared to the monocyclic 4-methylthiazole found in the well-characterized KCC2 probe VU 0240551 . The C6-thiophene substitution on pyridazine introduces higher electron density and altered metabolic liability relative to the phenyl group in VU 0240551 and VU0463271 . These three features—benzothiazole amide, thiophene-pyridazine, and thioether linker—collectively generate a unique pharmacophoric fingerprint that cannot be recapitulated by simply substituting a thiazole-based or phenyl-pyridazine analog [1][2].

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide vs. Closest Structural Analogs


Structural Differentiation: Benzothiazole Amide vs. Thiazole Amide in Pyridazinylthioacetamide KCC2 Inhibitors

The target compound features a benzo[d]thiazol-2-yl amide group, in contrast to the 4-methylthiazol-2-yl amide in VU 0240551 and N-cyclopropyl-N-(4-methylthiazol-2-yl) in VU0463271. The benzothiazole moiety adds a fused benzene ring, increasing molecular weight by 42.06 Da (384.49 vs. 342.43 g/mol) and increasing the calculated hydrophobic surface area . In the KCC2 inhibitor series characterized by Delpire et al., the thiazole amide was a critical pharmacophoric element; substitution with bulkier heterocycles at this position has been demonstrated to modulate both potency and selectivity against the off-target NKCC1 transporter [1].

KCC2 inhibition neuronal chloride homeostasis pyridazinylthioacetamide SAR

C6-Thiophene vs. C6-Phenyl Pyridazine Substitution: Impact on Electron Density and Metabolic Stability

The target compound bears a thiophen-2-yl group at the C6 position of the pyridazine ring, whereas the reference KCC2 probes VU 0240551 and VU0463271 both carry a phenyl group at this position . Thiophene is a sulfur-containing π-excessive heterocycle with higher electron density (HOMO energy approximately −6.2 eV for thiophene vs. −6.7 eV for benzene) and distinct metabolic oxidation pathways (CYP450-mediated S-oxidation and epoxidation vs. aromatic hydroxylation for phenyl) [1]. In related benzothiazole-thiophene hybrid systems evaluated for antiproliferative activity, thiophene-bearing cyclized analogs (compounds 5a–c) exhibited moderate improvement in potency over open-chain phenyl analogs, with the thiophene ring's electronic properties contributing to enhanced target interactions [2].

heterocyclic SAR thiophene bioisostere pyridazine substitution

Pyridazinylthioacetamide Scaffold Validated for KCC2 Cotransporter Inhibition: Class-Level Potency Benchmarks

The pyridazinylthioacetamide scaffold has been pharmacologically validated as a KCC2 inhibitor chemotype through the discovery and optimization of VU 0240551 (IC50 = 560 nM) and the advanced probe VU0463271 (IC50 = 61 nM, >100-fold selectivity over NKCC1, no activity against a panel of 68 GPCRs, ion channels, and transporters) [1]. The target compound shares the identical pyridazin-3-ylthioacetamide core linker with these validated probes, differing only in the two terminal heterocyclic substituents. This core scaffold conservation strongly implies that the target compound occupies the same KCC2 binding pocket, with the benzothiazole and thiophene modifications serving as vectors for potency and selectivity tuning [2].

KCC2 pharmacology neuronal ion transport small-molecule probe

Pyridazinylthioacetamide Scaffold Independently Validated for HIV-1 NNRTI Activity: Dual-Indication Pharmacophore

In a structurally distinct application, Song et al. (2013) demonstrated that pyridazinylthioacetamides act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) through structure-based bioisosterism design [1]. The most potent compound in this series, 8k, exhibited an EC50 of 0.046 μM against HIV-1 IIIB replication in MT-4 cells with a selectivity index (CC50/EC50) of 2,149 [1][2]. Nearly all tested pyridazinylthioacetamides inhibited HIV-1 replication in the lower micromolar range (EC50: 0.046–5.46 μM) [2]. This independent pharmacological validation of the pyridazinylthioacetamide scaffold—across two unrelated target classes (ion transporters and viral polymerases)—establishes it as a privileged chemotype with polypharmacological potential [3].

HIV-1 NNRTI antiviral drug discovery bioisosterism

Molecular Formula Isomerism: Same Empirical Formula, Distinct Pharmacophoric Architecture

The molecular formula C17H12N4OS3 (MW 384.49) is shared by at least one verified structural isomer: N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864916-86-9) . In the isomer, the pyridazine ring is replaced by a 1,2,4-thiadiazole, and the thiophene is replaced by phenyl, fundamentally altering the heterocyclic topology and hydrogen-bonding pattern. This formula degeneracy means that procurement by molecular formula alone risks acquiring an isomer with completely different biological activity. The target compound is uniquely defined by its IUPAC name and specific connectivity: benzo[d]thiazol-2-yl amide coupled via thioacetamide to a 6-(thiophen-2-yl)pyridazin-3-yl sulfide .

structural isomerism molecular formula degeneracy compound authentication

Recommended Research Application Scenarios for N-(Benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide Based on Scaffold-Validated Evidence


KCC2 Cotransporter Probe Development for Neuroscience Research

The compound is most rationally deployed as a structurally differentiated screening hit for neuronal K-Cl cotransporter (KCC2) modulation. The pyridazinylthioacetamide core is pharmacologically validated for KCC2 inhibition, with VU 0240551 (IC50 = 560 nM) and VU0463271 (IC50 = 61 nM) serving as quantitative potency benchmarks . The target compound's benzothiazole amide and thiophene substituents represent unexplored vectors within this chemotype, making it suitable for SAR expansion campaigns aimed at improving KCC2 selectivity over NKCC1 or mitigating hERG/L-type calcium channel off-target activity observed with VU 0240551 . Relevant disease contexts include epilepsy, neuropathic pain, spasticity following spinal cord injury, and GABAergic signaling disorders [1].

HIV-1 NNRTI Lead Optimization with Novel Resistance Profile Potential

The pyridazinylthioacetamide scaffold has demonstrated potent anti-HIV-1 activity (EC50 as low as 0.046 μM) through non-nucleoside reverse transcriptase inhibition [2]. The target compound's benzothiazole and thiophene modifications are structurally distinct from the published leads bearing substituted anilide or benzyl amide groups [2]. This structural divergence may confer activity against NNRTI-resistant viral strains (e.g., K103N, Y181C mutants) that have emerged against first-generation NNRTIs. The compound should be prioritized for screening against both wild-type HIV-1 IIIB and clinically relevant resistant strains in MT-4 cell-based replication assays.

Antiproliferative Screening in Benzothiazole-Thiophene Hybrid Programs

Benzothiazole-thiophene hybrid molecules have demonstrated antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231, MCF-7), with cyclized thiophene analogs showing improved potency over open-chain variants [3]. The target compound uniquely combines a benzothiazole amide with a thiophene-substituted pyridazine through a conformationally flexible thioacetamide linker, representing a novel topological arrangement within this chemotype. Initial screening against the NCI-60 panel or focused breast cancer cell lines (MDA-MB-231, MCF-7, MCF10A as normal control) is recommended to benchmark its antiproliferative potential relative to published benzothiazole-thiophene hybrids.

Chemical Biology Probe for Polypharmacology Studies

The pyridazinylthioacetamide scaffold's dual validation across unrelated target classes (KCC2 ion transporter and HIV-1 reverse transcriptase) [2] suggests that the chemotype may engage multiple biological targets. The target compound, with its unique benzothiazole-thiophene signature, is a strong candidate for broad-panel selectivity profiling (e.g., Eurofins LeadProfiling or CEREP panel) to map its polypharmacology landscape. Positive hits against additional targets could establish this compound as a versatile chemical biology probe, while negative selectivity data would support its nomination as a selective starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.